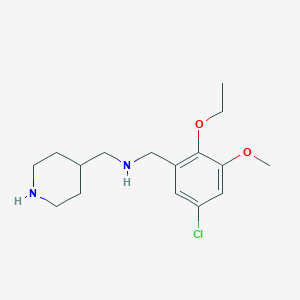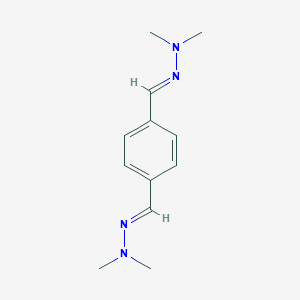
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as CEM-102, is a novel compound with potential pharmacological applications. This compound belongs to the class of amines and has a molecular weight of 417.0 g/mol. The synthesis of CEM-102 is a complex process that involves multiple steps.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the disruption of the bacterial ribosome and ultimately the inhibition of bacterial growth. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to have a bactericidal effect, which means that it can kill bacteria rather than just inhibiting their growth.
Biochemical and Physiological Effects
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to penetrate into infected tissues, making it an attractive candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial species. Additionally, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low risk of inducing bacterial resistance, which is a common problem with many antibiotics. However, one of the limitations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency compared to other antibiotics, which may limit its use in certain clinical settings.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of new formulations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine that can improve its pharmacokinetic properties, such as its half-life and tissue distribution. Another area of research is the investigation of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine's potential use in combination with other antibiotics to enhance its antibacterial activity. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine and its potential use in the treatment of other bacterial infections.
Conclusion
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is a promising compound with potential pharmacological applications. Its broad-spectrum antibacterial activity, low toxicity profile, and low risk of inducing bacterial resistance make it an attractive candidate for the treatment of bacterial infections. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves a multi-step process that starts with the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilylmethyl)amine to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. The purity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been studied extensively for its potential pharmacological applications. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been investigated for its potential use in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
properties
Product Name |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25ClN2O2/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
InChI Key |
HUSVMZLUZICOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCNCC2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)




![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
